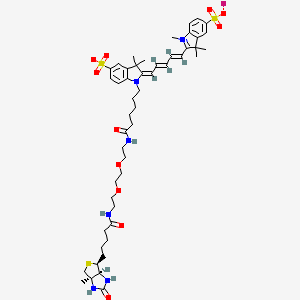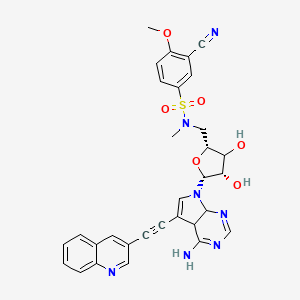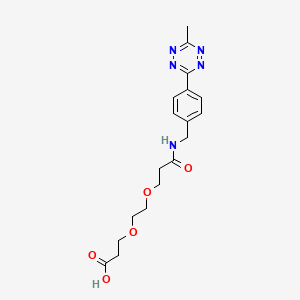
Me-Tet-PEG2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG2-COOH involves the incorporation of a tetrazine group into a PEG linker. The tetrazine group is known for its high reactivity and specificity in bioorthogonal chemistry. The synthetic route typically involves the following steps:
Formation of the PEG linker: The PEG units are synthesized through polymerization or coupling reactions.
Incorporation of the tetrazine group: The tetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
Functionalization with carboxyl groups: The final step involves the addition of carboxyl groups to the PEG linker to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently .
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG2-COOH primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Compounds containing TCO groups.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature, and does not require any catalysts
Major Products
The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent bond between the tetrazine and TCO groups. This reaction is utilized in the formation of ADCs and other bioconjugates .
Scientific Research Applications
Me-Tet-PEG2-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of ADCs and other bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Me-Tet-PEG2-COOH involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units enhance the solubility and stability of the conjugates, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Tetrazine-PEG2-COOH: Similar structure but lacks the methyl group on the tetrazine ring.
Tetrazine-PEG4-COOH: Contains four PEG units instead of two.
Tetrazine-PEG2-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxyl group
Uniqueness
Me-Tet-PEG2-COOH is unique due to its specific combination of a tetrazine group and two PEG units, which provides a balance of reactivity, solubility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugates .
Properties
Molecular Formula |
C18H23N5O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H23N5O5/c1-13-20-22-18(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-27-10-11-28-9-7-17(25)26/h2-5H,6-12H2,1H3,(H,19,24)(H,25,26) |
InChI Key |
FLJWYRUCTSWYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



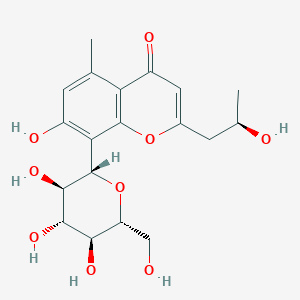


![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
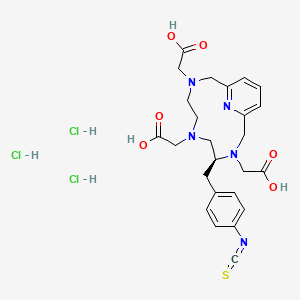
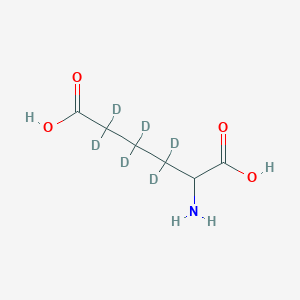
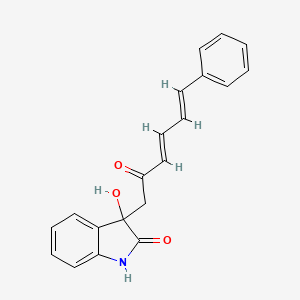

![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
